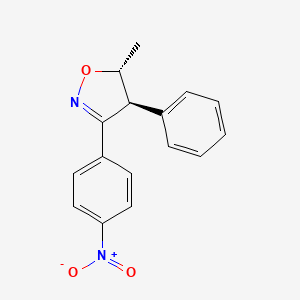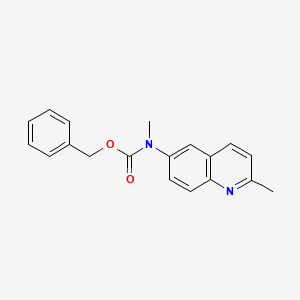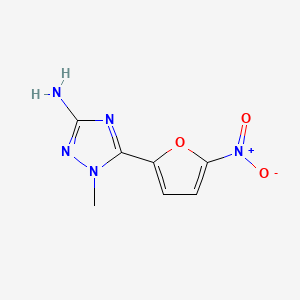
4(1H)-Pyrimidinone, 1-benzoyltetrahydro-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one is a heterocyclic compound with significant applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, characterized by a benzoyl group attached to a tetrahydropyrimidinone ring, makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
The synthesis of 1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the condensation of benzoyl chloride with 3-methylpyrimidin-4-one in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The exact pathways depend on the specific application. For example, in cancer treatment, the compound may inhibit key enzymes involved in cell proliferation and survival.
相似化合物的比较
1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Benzoyl-3-methylpyrimidin-4-one and 1-Benzoyl-3-methyltetrahydropyrimidin-2(1H)-one share structural similarities.
Uniqueness: The presence of the tetrahydropyrimidinone ring and the specific substitution pattern make 1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one distinct in terms of its chemical reactivity and biological activity.
属性
CAS 编号 |
252047-88-4 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
1-benzoyl-3-methyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-13-9-14(8-7-11(13)15)12(16)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI 键 |
QJSCBLOWWZTRDO-UHFFFAOYSA-N |
规范 SMILES |
CN1CN(CCC1=O)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


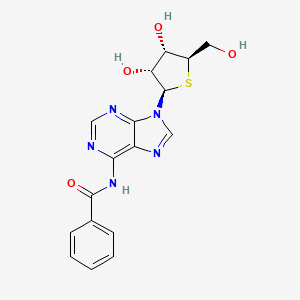
![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)
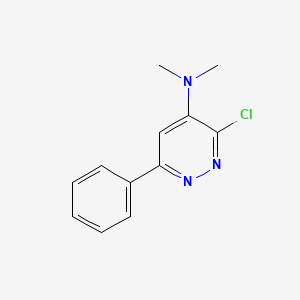

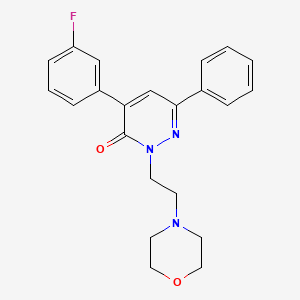
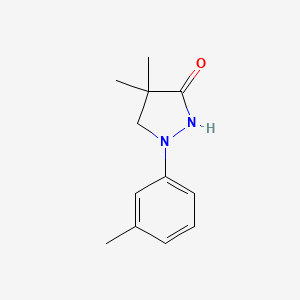

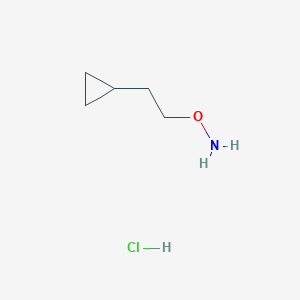
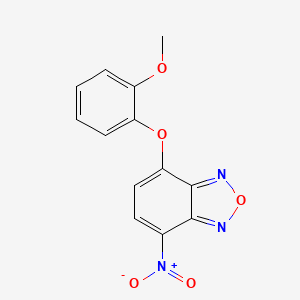

![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
